molecular formula C20H29N7O2 B012053 (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide CAS No. 111009-86-0

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide

Cat. No.: B012053
CAS No.: 111009-86-0
M. Wt: 399.5 g/mol
InChI Key: KIJDUGBFUBCRNM-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolnitrin can be synthesized through a series of chemical reactions starting from tryptophan. The biosynthesis in Pseudomonas fluorescens involves four key enzymes: prnA, prnB, prnC, and prnD . These enzymes catalyze the following steps:

Industrial Production Methods: Microbial fermentation is the most practical method for producing pyrrolnitrin on an industrial scale. This involves optimizing the growth conditions of Pseudomonas species to maximize the yield of pyrrolnitrin .

Chemical Reactions Analysis

Types of Reactions: Pyrrolnitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pyrrolnitrin with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Pyrrolnitrin has a wide range of applications in scientific research:

Mechanism of Action

Pyrrolnitrin exerts its antifungal effects by inhibiting the electron transport system in fungi. Specifically, it targets the terminal electron transport system between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q. This inhibition disrupts the respiratory chain, leading to reduced energy production and ultimately fungal cell death .

Comparison with Similar Compounds

Pyrrolnitrin is unique among phenylpyrrole compounds due to its specific mode of action and potent antifungal activity. Similar compounds include:

These compounds share structural similarities with pyrrolnitrin but differ in their specific applications and efficacy .

Properties

CAS No.

111009-86-0

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1

InChI Key

KIJDUGBFUBCRNM-BBWFWOEESA-N

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Synonyms

Phe-Pro-Arg-nitrile
phenylalanyl-prolyl-arginine nitrile

Origin of Product

United States

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